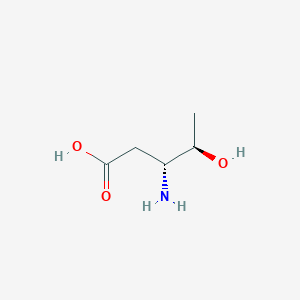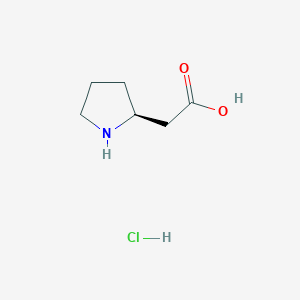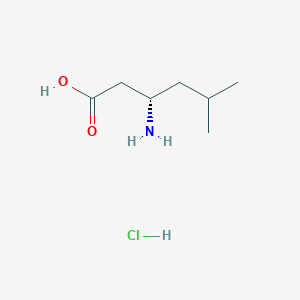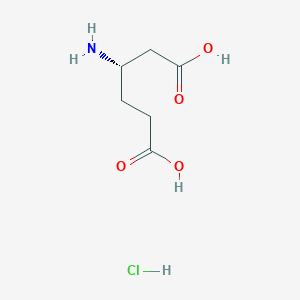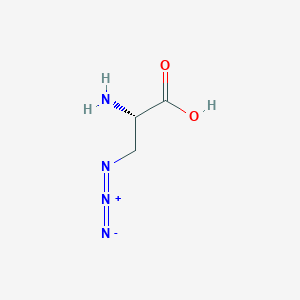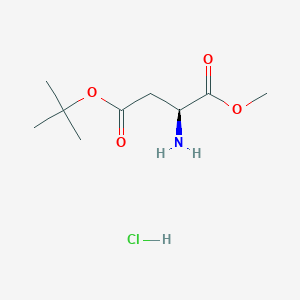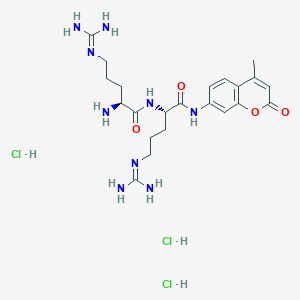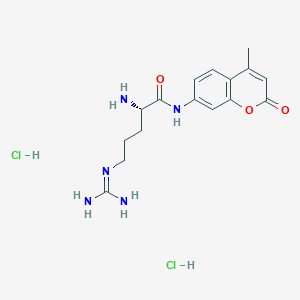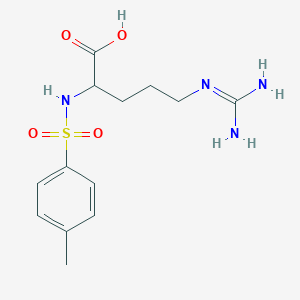
Glutamic acid beta-naphthylamide
Vue d'ensemble
Description
Glutamic acid beta-naphthylamide, also known as L-Glutamic acid γ-(β-naphthylamide), is an L-glutamine derivative. It is the amide obtained by formal condensation of the gamma-carboxy group of L-glutamic acid with the amino group of 2-naphthylamine . It has a role as a chromogenic compound .
Molecular Structure Analysis
The molecular structure of Glutamic acid beta-naphthylamide involves the condensation of the gamma-carboxy group of L-glutamic acid with the amino group of 2-naphthylamine . The molecular weight is 272.30 .Physical And Chemical Properties Analysis
Glutamic acid beta-naphthylamide is a white powder . The empirical formula is C15H16N2O3 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Structural Studies and Enzyme Inhibition
Glutamic acid beta-naphthylamide plays a critical role in enzymatic processes. For instance, it is integral in understanding the inhibition mechanisms of glutamate racemase (GluR), an enzyme vital for peptidoglycan synthesis in bacteria. Studies have delved into the structural intricacies of GluR, revealing how inhibitors interact with the enzyme and induce structural changes, thus providing insights for the design of novel antibacterial drugs (Kim et al., 2007).
Aminopeptidase Enzyme Functionality
The role of glutamic acid beta-naphthylamide extends to understanding the functionality of aminopeptidases. Mutations in the active site of these enzymes, particularly at the Glu 309 residue, drastically alter their catalytic activity. This transformation from an active enzyme to a catalytically inactive binding protein underscores the significance of specific amino acid residues in enzyme functions, showcasing how mutations can modulate enzyme activities and interactions (Thompson et al., 2003).
Neurotransmitter Synthesis
The synthesis and function of neurotransmitters like glutamate are crucial for brain health and functioning. Research into enzymes like neuronal glutamine transporter (GlnT) reveals the intricate balance and regulation of neurotransmitter synthesis, where glutamine serves as the precursor for glutamate, the major excitatory transmitter in the central nervous system. Understanding the transport and conversion mechanisms of these amino acids can provide deeper insights into neuronal functioning and potential therapeutic targets (Varoqui et al., 2000).
Biopolymer Production
Glutamic acid is not only pivotal in the cellular and neurological context but also in biopolymer production. Poly-γ-glutamic acid (γ-PGA), synthesized from glutamic acid units, is a valuable biopolymer used in various industries due to its biodegradable and non-toxic nature. Research in this domain focuses on microbial biosynthesis of γ-PGA, exploring genetic engineering and process optimization to enhance production efficiency and develop biopolymers with specific properties (Luo et al., 2016).
Electrochemical Sensing
In the realm of sensor technology, glutamic acid and its derivatives are explored for their role in developing high-performance electrochemical sensors. These sensors, crucial for detecting glutamate in food and clinical applications, benefit from the micro and nanostructured electrode platforms that enhance critical sensor characteristics such as sensitivity, stability, and biocompatibility (Jamal et al., 2018).
Corrosion Inhibition
Interestingly, glutamic acid also finds applications in the field of materials science, particularly as a corrosion inhibitor for metals. The effectiveness of glutamic acid as a corrosion inhibitor, influenced by various experimental conditions, highlights the potential of amino acids in protecting metals in aggressive environments (Hamadi et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(4S)-4-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-13(7-8-14(18)19)15(20)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHKZHQADOKBFO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979720 | |
| Record name | 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutamic acid beta-naphthylamide | |
CAS RN |
635-86-9 | |
| Record name | (4S)-4-Amino-5-(2-naphthalenylamino)-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyl-2-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 635-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



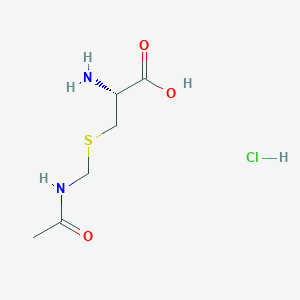
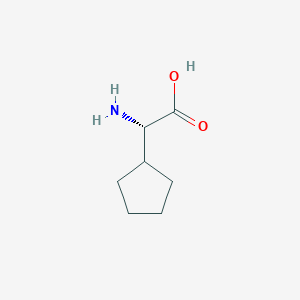

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
